4-(Biphenyl-4-yloxy)benzonitrile
Description
Contextualization of Aryl Ether-Containing Benzonitriles within Organic Chemistry and Materials Science
Aryl ether-containing benzonitriles represent a noteworthy class of organic compounds. The ether linkage, which connects two aromatic rings, and the nitrile group (a carbon triple-bonded to a nitrogen atom) bestow these molecules with unique electronic and structural properties. In organic chemistry, the synthesis of aryl ethers is a significant area of study, with various methods developed to create these robust bonds. google.comorganic-chemistry.org The presence of the benzonitrile (B105546) group, a benzene (B151609) ring attached to a nitrile, further expands the chemical versatility of these molecules. wikipedia.orgfoodb.ca
In the field of materials science, aryl ether-containing benzonitriles are investigated for their potential in creating advanced materials. The rigid, planar nature of the aromatic rings, combined with the polar nitrile group, can lead to the formation of liquid crystals, which have applications in display technologies. wikipedia.orgchemeurope.com The thermal stability of the ether linkage makes these compounds suitable for use in high-temperature applications. wikipedia.org Furthermore, the electronic properties imparted by the nitrile group make them candidates for use in organic electronics.
Historical Development and Evolution of Research on Biphenyl-Derived Compounds and Aryl Ethers
The history of biphenyl-derived compounds dates back over a century and a half, with early synthesis trials beginning in the mid-19th century. nih.gov Initially, research focused on the fundamental synthesis and reactions of biphenyls. nih.gov Over the decades, the significance of the biphenyl (B1667301) scaffold has grown, becoming a fundamental backbone in synthetic organic chemistry due to its presence in many medicinally active compounds and natural products. nih.govrsc.org The development of various coupling reactions, such as the Ullmann reaction and the Suzuki-Miyaura reaction, has greatly facilitated the synthesis of a wide range of substituted biphenyls. chemeurope.comnih.gov
The study of aryl ethers also has a long history, with early work focusing on their synthesis from arenediazonium salts. uni.edu The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl ethers, allowing for their preparation under milder conditions and with greater functional group tolerance. google.comorganic-chemistry.org This has opened up new avenues for the creation of complex molecules containing the aryl ether motif for various applications.
Fundamental Architectural Significance of the Biphenyl and Benzonitrile Moieties in Molecular Design
The biphenyl moiety, consisting of two connected phenyl rings, is a crucial structural element in molecular design. rsc.org Its rigid yet conformationally flexible nature allows it to act as a scaffold, projecting other functional groups in specific spatial orientations. blumberginstitute.org This is particularly important in drug design, where the precise positioning of pharmacophores is critical for biological activity. nih.govbohrium.com The biphenyl structure is also a key component in many liquid crystals and organic light-emitting diodes (OLEDs). rsc.org
The benzonitrile moiety, a benzene ring substituted with a nitrile group, also holds significant architectural importance. The linear and polar nature of the nitrile group can influence the intermolecular interactions of a molecule, affecting its packing in the solid state and its self-assembly properties. foodb.ca The nitrile group is also a versatile synthetic handle, capable of being converted into other functional groups such as amines or carboxylic acids. wikipedia.orgncert.nic.invedantu.com In materials science, the strong dipole moment of the benzonitrile group is exploited in the design of liquid crystals and nonlinear optical materials. wikipedia.org The combination of the biphenyl and benzonitrile moieties in 4-(Biphenyl-4-yloxy)benzonitrile results in a molecule with a unique combination of rigidity, polarity, and synthetic versatility, making it a valuable subject of academic and industrial research.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H13NO |
| Molecular Weight | 271.31 g/mol |
| Melting Point | 125-127 °C |
| Boiling Point | 435.6±40.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| LogP | 4.86 |
Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source.
Structure
3D Structure
Properties
Molecular Formula |
C19H13NO |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO/c20-14-15-6-10-18(11-7-15)21-19-12-8-17(9-13-19)16-4-2-1-3-5-16/h1-13H |
InChI Key |
PEZGDJUNFHFXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Biphenyl 4 Yloxy Benzonitrile
Strategies for the Synthesis of the 4-(Biphenyl-4-yloxy)benzonitrile Core Structure
The formation of the aryl-ether-aryl linkage in this compound is predominantly achieved through two robust methodologies: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Aryl Ether Formation
Nucleophilic aromatic substitution is a cornerstone of diaryl ether synthesis, particularly when one of the aromatic rings is activated by an electron-withdrawing group. nih.govacsgcipr.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
The synthesis of this compound via SNAr typically involves the reaction of an activated 4-halobenzonitrile with 4-phenylphenol. The electron-withdrawing nature of the nitrile (-CN) group on the benzonitrile (B105546) ring is crucial, as it activates the ipso-carbon (the carbon atom bonded to the leaving group) towards nucleophilic attack by the 4-phenylphenoxide ion.
The reaction pathway is initiated by the deprotonation of 4-phenylphenol using a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the activated 4-halobenzonitrile, leading to the formation of the diaryl ether. Aryl fluorides are often the substrates of choice for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the reaction site. acsgcipr.orgacs.org
The efficiency of the SNAr synthesis of this compound is highly dependent on several factors, including the choice of leaving group, solvent, base, and temperature.
Leaving Group: The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. Fluorine's strong electron-withdrawing inductive effect makes the aryl ring highly electrophilic and thus more susceptible to nucleophilic attack.
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cation of the base while leaving the nucleophilic anion reactive. acsgcipr.org
Base: A variety of bases can be used to generate the phenoxide from 4-phenylphenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). The choice of base can influence reaction rates and compatibility with other functional groups. libretexts.org
Temperature: While many SNAr reactions require elevated temperatures to proceed at a reasonable rate, the high reactivity of activated fluoroarenes can sometimes allow for milder conditions.
The following table summarizes typical conditions for SNAr-mediated diaryl ether synthesis.
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluorobenzonitrile | 4-Phenylphenol | K₂CO₃ | DMF | 120-150 | Good to Excellent |
| 4-Chlorobenzonitrile | 4-Phenylphenol | NaH | DMSO | 150-180 | Moderate to Good |
| 4-Fluorobenzonitrile | Substituted Phenol | KHMDS | THF | 0 to RT | Excellent nih.gov |
| 4-Nitrofluorobenzene | Phenol | K₂CO₃ | DMF | 100 | High |
Transition Metal-Catalyzed Cross-Coupling Approaches for Biphenyl-Ether Linkages
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing milder and more general routes to compounds like this compound. rsc.org
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. chemistry-online.comresearchgate.netmdpi.comnih.gov While it is not the primary method for direct C-O ether bond formation, it is an indispensable tool for synthesizing the necessary precursors, such as 4-phenylphenol. This key intermediate can be efficiently prepared by coupling a 4-halo-phenol (e.g., 4-iodophenol or 4-bromophenol) with phenylboronic acid. chemistry-online.comacs.org This reaction is known for its mild conditions and high functional group tolerance. organic-synthesis.com
For the direct formation of the diaryl ether C-O bond, palladium-catalyzed methods analogous to the Buchwald-Hartwig amination have been developed. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.org These reactions involve the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. scispace.comresearchgate.net The development of bulky, electron-rich phosphine ligands has been critical in enabling these transformations under mild conditions, often at room temperature, thus expanding the scope of diaryl ether synthesis significantly. acs.org
The Ullmann condensation is a classical, copper-catalyzed method for the synthesis of diaryl ethers. rsc.orgwikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric or catalytic amount of copper. wikipedia.org The synthesis of this compound via this method would typically involve the reaction of a 4-halobenzonitrile (preferably 4-bromobenzonitrile or 4-iodobenzonitrile) with 4-phenylphenol.
Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and polar, high-boiling solvents like DMF or nitrobenzene, with stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. These improved methods utilize soluble copper(I) salts (e.g., CuI) in combination with ligands such as diamines or phenanthrolines. These modifications allow the reaction to proceed at lower temperatures (e.g., 90-140°C) with only catalytic amounts of the copper source, making the process more practical and versatile. acs.orgumich.eduarkat-usa.org The reactivity of the aryl halide in Ullmann couplings generally follows the order I > Br > Cl. mdpi.com
The table below provides a comparative overview of conditions for Ullmann-type diaryl ether synthesis.
| Aryl Halide | Phenol | Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromobenzonitrile | p-Cresol | CuIPPh₃ (5%) | PPh₃ | K₂CO₃ | Toluene | 100 | 44.0 arkat-usa.org |
| 2-Bromonaphthalene | p-Cresol | CuI (5%) | None | K₂CO₃ | Toluene | 100 | 15.5 umich.edu |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5%) | PPh₃ | K₂CO₃ | Toluene | 100 | 60.2 umich.edu |
| Aryl Iodide | Phenol | CuO NPs | None | K₂CO₃ | NMP | 120 | 85-95 mdpi.com |
| 4-Bromoanisole | p-Cresol | CuIPPh₃ (5%) | PPh₃ | K₂CO₃ | Toluene | 100 | 40.5 arkat-usa.org |
Cyanation Strategies for Benzonitrile Moiety Incorporation
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org The cyano group is not only a key feature in many functional materials and pharmaceuticals but also serves as a versatile synthetic handle that can be converted into various other functional groups, including amines, amides, carboxylic acids, and tetrazoles. nih.govnih.govresearchgate.net
The synthesis of aromatic nitriles, such as the benzonitrile portion of this compound, has traditionally been accomplished through several well-established methods. These routes often begin with a pre-functionalized aromatic ring, such as an aryl halide or an aniline derivative.
Classic methods include the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide, often at elevated temperatures. wikipedia.orgatamanchemicals.com Another cornerstone method is the Sandmeyer reaction , where an aryl diazonium salt, typically generated from an aniline, is treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.orgorganic-chemistry.org
Modern cross-coupling chemistry has introduced more efficient and versatile catalytic systems. Palladium-catalyzed cyanation of aryl halides (bromides, iodides, and even chlorides) and pseudohalides has been extensively developed. wikipedia.org These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source such as potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium ferricyanide. wikipedia.org Nickel-catalyzed systems have also emerged as a cost-effective alternative to palladium for these transformations. wikipedia.orgorganic-chemistry.org
More recently, direct C–H bond functionalization has offered a more atom-economical approach, bypassing the need for pre-functionalized starting materials. rsc.org Methodologies such as organic photoredox catalysis allow for the direct cyanation of arenes under mild, metal-free conditions. nih.gov Another approach is the gallium-catalyzed electrophilic cyanation of aromatic C-H bonds. rsc.org
Other established routes include the dehydration of primary amides or aldoximes. chemistrysteps.comlibretexts.org Reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentoxide (P₂O₅) are effective for converting a primary benzamide into a benzonitrile. chemistrysteps.com Industrially, benzonitrile can be produced via the ammoxidation of toluene, a process involving the reaction of toluene with ammonia and oxygen at high temperatures over a metal oxide catalyst. atamanchemicals.commedcraveonline.com
Table 1: Overview of Conventional Aromatic Nitrile Synthesis Methods
| Method | Starting Material | Key Reagents | Generality |
|---|---|---|---|
| Rosenmund-von Braun Reaction | Aryl Halide | CuCN (stoichiometric) | Good for aryl iodides and bromides; harsh conditions. wikipedia.orgatamanchemicals.com |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Classic, reliable method from anilines. wikipedia.orgorganic-chemistry.org |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | High functional group tolerance, milder conditions. wikipedia.org |
| Nickel-Catalyzed Cyanation | Aryl Halide | Ni catalyst, cyanide source | Cost-effective alternative to palladium. wikipedia.orgorganic-chemistry.org |
| Direct C-H Cyanation | Arene | Photoredox or other catalysts, cyanide source | High atom economy, avoids pre-functionalization. nih.govrsc.org |
| Amide Dehydration | Primary Benzamide | SOCl₂, POCl₃, P₂O₅ | Common laboratory-scale synthesis. chemistrysteps.comlibretexts.org |
| Ammoxidation | Toluene/Alkylbenzene | NH₃, O₂, metal oxide catalyst | Industrial-scale production, high temperatures. atamanchemicals.commedcraveonline.com |
In response to the demand for greener and more sustainable chemical processes, biocatalysis has emerged as a powerful alternative to conventional synthetic methods. nih.gov Biocatalytic routes for nitrile synthesis operate under mild conditions (ambient temperature and pressure) in aqueous media, avoiding the use of toxic reagents like metal cyanides and harsh reaction conditions. proquest.comresearchgate.net
The most prominent enzymatic approach involves the use of aldoxime dehydratases (Oxd) . proquest.com These enzymes catalyze the dehydration of aldoximes, which are readily prepared from the corresponding aldehydes and hydroxylamine, to produce nitriles with water as the only byproduct. researchgate.netresearchgate.net This cyanide-free platform is noted for its broad substrate scope and potential for asymmetric synthesis, producing chiral nitriles with high enantiomeric excess. chemistryviews.org The technology has shown potential to bridge the gap between fine chemical production and bulk chemical synthesis. researchgate.net
Another innovative biocatalytic strategy utilizes the promiscuous activity of certain enzymes. For instance, galactose oxidase has been shown to catalyze the direct, one-pot transformation of alcohols into nitriles using molecular oxygen and ammonia, operating under mild, cyanide-free conditions. uva.nl These enzymatic methods represent a significant advancement in sustainable chemistry, offering an environmentally benign pathway for the incorporation of the benzonitrile moiety. nih.gov
Table 2: Comparison of Chemical and Biocatalytic Nitrile Synthesis
| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Cyanide Source | Often requires toxic metal cyanides (e.g., KCN, CuCN). wikipedia.org | Cyanide-free; uses alternative precursors like aldoximes or alcohols. proquest.comuva.nl |
| Reaction Conditions | Often requires high temperatures, pressures, and/or harsh reagents. nih.gov | Mild conditions (e.g., ambient temperature, neutral pH). proquest.com |
| Solvent | Typically organic solvents. atamanchemicals.com | Primarily aqueous media. proquest.com |
| Byproducts | Can generate stoichiometric metal waste. researchgate.net | Often produces only water. researchgate.net |
| Stereoselectivity | Generally requires chiral catalysts or auxiliaries. | Can be highly enantioselective (e.g., using aldoxime dehydratases). chemistryviews.org |
| Environmental Impact | Higher potential for toxic waste and energy consumption. | Considered environmentally benign ("green chemistry"). nih.gov |
Advanced Derivatization and Functionalization of this compound
Once the core structure of this compound is synthesized, its properties can be finely tuned through a variety of chemical modifications. These transformations are aimed at introducing new functionalities, altering the molecular geometry, and building larger, more complex architectures.
The aromatic rings of this compound are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The positions of substitution are directed by the existing ether and nitrile groups. Standard reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to modify the electronic properties and steric profile of the molecule. wikipedia.org
Furthermore, the nitrile group itself can act as a directing group in modern C-H activation reactions, providing a pathway for functionalization at positions that are not easily accessible through classical electrophilic substitution. nih.gov For example, nitrile-directed C-H olefination or acetoxylation can introduce substituents at the meta-position of the benzonitrile ring. nih.gov
The nitrile group is also a versatile functional handle for further transformations. It can be:
Hydrolyzed to a carboxylic acid. nih.gov
Reduced to a primary amine (benzylamine). nih.gov
Hydrated to a primary amide. nih.gov
Reacted with organometallic reagents to form ketones (after hydrolysis). nbinno.com
Undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. nih.govresearchgate.net
These transformations significantly expand the chemical space accessible from the parent this compound scaffold.
The inherent rigidity of the biphenyl-benzonitrile core is often modulated by attaching flexible spacers or terminal chains. This strategy is critical in the design of liquid crystals, where the balance of rigid and flexible segments dictates the mesophase behavior and transition temperatures. It is also a key strategy in drug design for optimizing binding interactions with biological targets.
Spacers, typically alkyl or oligo(ethylene glycol) chains, can be introduced at various positions. For instance, a hydroxyl group could be introduced on one of the aromatic rings, which can then be etherified or esterified with a chain-containing molecule. Alternatively, the nitrile group can be reduced to an amine, which then serves as an anchor point for attaching chains via amidation or alkylation.
An example of such elaboration is seen in the synthesis of complex derivatives where a piperazine moiety is attached to the phenoxy ring of a related structure, which is then further functionalized with various substituents. nih.gov This demonstrates how multi-step synthetic sequences can be used to build complex molecular architectures with specific terminal functionalities designed to tune properties such as solubility, polarity, and biological activity.
Incorporating the this compound moiety into polymers is a promising strategy for creating advanced materials with high thermal stability, specific optical properties, and potential for liquid crystallinity. To achieve this, the core molecule must first be converted into a monomer by introducing a polymerizable functional group.
A common approach is to functionalize one of the aromatic rings with a group capable of undergoing polymerization, such as a vinyl, styrenyl, or acrylate/methacrylate group. nih.gov For example, a hydroxyl group could be introduced onto the biphenyl (B1667301) ring, followed by esterification with acryloyl chloride to yield an acrylated monomer. nih.govnih.gov This monomer can then undergo free-radical polymerization, either as a homopolymer or as a copolymer with other monomers like methyl methacrylate, to create a polymer with pendant this compound units. researchgate.net
The resulting polymers can be designed as linear chains or as crosslinked networks. nih.gov The rigid biphenyl units within the polymer backbone or as side chains can induce specific morphologies and properties, such as high glass transition temperatures and mechanical strength. nih.gov The intramolecular π-π interactions between the biphenyl moieties can also play a crucial role in determining the final properties of the material. nih.govuky.edu Bioderived biphenyl-containing compounds have also been explored as precursors for polymers, highlighting a sustainable approach to this class of materials. osti.gov
Comprehensive Spectroscopic and Structural Characterization of 4 Biphenyl 4 Yloxy Benzonitrile
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of infrared intensity versus wavenumber, where characteristic peaks correspond to specific functional groups.
For 4-(Biphenyl-4-yloxy)benzonitrile, several key vibrational modes would be expected. The most prominent and diagnostically useful peak would be the C≡N (nitrile) stretching vibration, which typically appears in the range of 2260-2120 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C-O-C ether linkage would exhibit characteristic asymmetric and symmetric stretching bands, typically in the 1260-1000 cm⁻¹ region. The vibrations of the biphenyl (B1667301) and benzonitrile (B105546) aromatic rings would produce a complex pattern of peaks in the fingerprint region (below 1600 cm⁻¹), including C=C stretching, in-plane and out-of-plane bending vibrations. researchgate.netresearchgate.net For instance, the FT-IR spectrum of the related compound 4,4'-dimethylbiphenyl (B165725) shows characteristic peaks in this region. nist.gov Data from 4-hydroxybenzonitrile (B152051) and other substituted benzonitriles can also provide insights into the expected vibrational frequencies. nih.govnist.gov
Expected FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, 1500, 1450 | C=C stretch | Aromatic Rings |
| ~1240 | C-O-C asymmetric stretch | Aryl Ether |
| ~1170 | C-O-C symmetric stretch | Aryl Ether |
| Below 900 | C-H out-of-plane bend | Aromatic |
Raman Spectroscopy for Characteristic Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) stretch is also a strong and characteristic Raman band. chemicalbook.comchemicalbook.com The symmetric "breathing" modes of the aromatic rings are typically strong in the Raman spectrum, appearing around 1000 cm⁻¹. chemicalbook.com The biphenyl linkage would also give rise to a characteristic Raman signal. For example, in 4-(4-pentenyloxy)benzonitrile, the benzene (B151609) ring and nitrile group show distinct Raman peaks. chemicalbook.com
Expected Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3070 | C-H stretch | Aromatic |
| ~2230 | C≡N stretch | Nitrile |
| ~1610 | C=C stretch | Aromatic Rings |
| ~1290 | Biphenyl C-C stretch | Biphenyl |
| ~1000 | Ring breathing mode | Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms (chemical shift), the number of neighboring atoms (multiplicity), and the connectivity between atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound would show a series of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzonitrile ring and the biphenyl rings will have distinct chemical shifts due to their different electronic environments. The protons on the benzonitrile ring ortho to the nitrile group are expected to be the most downfield. The protons on the biphenyl moiety will also show characteristic splitting patterns (doublets and triplets) depending on their position and coupling with neighboring protons. For comparison, the ¹H NMR spectrum of biphenyl-4-carbonitrile shows signals in this region. rsc.org
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Protons on benzonitrile ring | ~7.6-7.8 | Doublet |
| Protons on biphenyl ring (ortho to ether) | ~7.0-7.2 | Doublet |
| Protons on biphenyl ring (meta to ether) | ~7.4-7.6 | Triplet/Doublet of doublets |
| Protons on terminal phenyl ring | ~7.3-7.5 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show a number of distinct signals for the aromatic carbons and the nitrile carbon. The nitrile carbon (C≡N) is expected to appear around 119 ppm. The quaternary carbons (those not bonded to any hydrogens), such as the carbon attached to the nitrile group and the carbons involved in the ether linkage and the biphenyl bond, will typically show weaker signals. nih.gov The chemical shifts of the aromatic carbons will vary depending on their substitution pattern and electronic environment. Data from related compounds like 4,4'-biphenyldicarbonitrile (B73637) chemicalbook.com and other substituted biphenyls rsc.org can be used to predict the approximate chemical shifts.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C≡N | ~119 |
| Quaternary aromatic carbons | ~130-160 |
| CH aromatic carbons | ~115-135 |
| Carbon attached to Nitrile | ~106-112 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation). This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the protons on the benzonitrile ring and the carbon of the ether linkage on the biphenyl ring would confirm the connection between these two parts of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. visionpublisher.info It is particularly well-suited for the analysis of volatile and thermally stable compounds. visionpublisher.info In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is ideal for analyzing less volatile and thermally labile compounds. nih.gov A sensitive and robust LC-MS/MS method has been developed for the determination of various chemical impurities. nih.gov In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer, typically using a gentler ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov
Specific LC-MS data for this compound is limited in the public domain. However, LC-MS/MS methods have been successfully developed for the analysis of related compounds, such as impurities in Telmisartan, which contains a biphenyl structure. These methods often utilize ESI-MS/MS for sensitive and specific detection. nih.gov For instance, the LC-MS analysis of 4-(sulfooxy)benzonitrile shows a precursor ion [M-H]⁻ at an m/z of 197.9867, which fragments upon collision-induced dissociation. nih.gov This type of data is crucial for confirming the molecular weight and understanding the fragmentation pathways of the parent molecule.
| LC-MS/MS Parameters for a Related Compound (4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) | |
| Mass Spectrometer | Ultivo Triple Quadrupole LC/MS/MS (Agilent) |
| Ion Source | ESI |
| Ion Source Voltage | 3500 V |
| Nebulizer Gas (Nitrogen) | 45 psi |
| Chromatographic Separation | Inert sustain AQ-C18, 250 × 4.6 mm, 5-μm particle size |
| Mobile Phase | Gradient of formic acid, methanol, and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 μL |
| This table presents a summary of the LC-MS/MS conditions used for the analysis of a structurally related biphenyl compound, as detailed in a study on genotoxic impurities. nih.gov |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic absorption and emission spectroscopy are key techniques for investigating the photophysical properties of molecules, providing information about their electronic transitions and excited state behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of a compound reveals characteristic absorption bands that can be related to its electronic structure.
For benzonitrile and its derivatives, the UV-Vis spectra typically show absorption bands in the near-ultraviolet region. sphinxsai.comnist.gov The absorption spectrum of benzonitrile itself has been a subject of study to identify even weak absorption bands. nist.gov Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the interpretation of the experimental spectra and to understand the nature of the electronic transitions involved. nih.gov In substituted biphenyls, the position and intensity of the absorption bands can be influenced by the nature and position of the substituents. For some meta-terphenyl derivatives, the long-wavelength absorption band appears in the range of 340-400 nm. researchgate.net
Fluorescence Spectroscopy and Photoluminescence Properties
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This emission, known as fluorescence or photoluminescence, provides information about the excited states of the molecule and its de-excitation pathways.
Many biphenyl derivatives are known to be fluorescent. For example, the fluorescence properties of 4,4'-(o-benzonitrile) divinylbenzene (B73037) have been investigated, highlighting the influence of its large π-conjugated system on its luminescent emission. researchgate.net The fluorescence of some aminobenzonitriles, such as 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), is particularly interesting as it can exhibit dual fluorescence from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. mpg.de The emission from the ICT state is often significantly red-shifted compared to the LE emission. mpg.de The photophysical properties of materials like 4-(4-pentenyloxy)benzonitrile have also been studied using fluorescence techniques. researchgate.net
X-ray Diffraction Studies for Crystalline and Mesomorphic Structures
X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, the precise arrangement of atoms within the crystal lattice can be determined.
The crystal structure of several related benzonitrile and biphenyl derivatives has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 2-(4-methylphenyl)benzonitrile reveals a dihedral angle of 44.6(7)° between the two benzene rings and the packing is stabilized by weak intermolecular π–π stacking interactions. nih.govnist.gov In the case of 4-(prop-2-yn-1-yloxy)benzonitrile, hydrogen bonding and C—H⋯π interactions play a significant role in forming a three-dimensional network structure. nih.gov X-ray diffraction is also crucial for characterizing the mesomorphic, or liquid crystalline, phases of materials. Small- and wide-angle X-ray scattering (SAXS and WAXS) measurements have been used to show the formation of intercalated structures in the nematic phase of certain benzonitrile-based liquid crystal trimers. tandfonline.com
| Crystallographic Data for a Related Compound (2-(4-Methylphenyl)benzonitrile) | |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.6726 (4) |
| b (Å) | 11.4037 (5) |
| c (Å) | 12.2426 (5) |
| Volume (ų) | 1071.18 (9) |
| Z | 4 |
| Temperature (K) | 173 |
| This table summarizes the crystallographic data for 2-(4-methylphenyl)benzonitrile, a structurally related compound, as determined by X-ray diffraction. nih.gov |
Small-Angle X-ray Scattering (SAXS) for Supramolecular Ordering
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the long-range order in materials, with characteristic length scales typically ranging from nanometers to micrometers. In the context of liquid crystals, SAXS is particularly crucial for identifying and characterizing layered structures, such as those found in smectic phases. lcsoftmatter.comalternator.science The scattering of X-rays at low angles provides information about large-scale electron density fluctuations, which in smectic liquid crystals correspond to the periodic arrangement of molecular layers.
For a compound like this compound, which possesses a rigid biphenyl core and a polar cyano group, the formation of smectic phases is highly probable. In a SAXS experiment on a smectic A (SmA) phase, where the molecules are arranged in layers with their long axes on average perpendicular to the layer planes, a sharp, intense peak would be observed in the small-angle region. The position of this peak (q) is directly related to the smectic layer spacing (d) by the equation d = 2π/q. This layer spacing is typically on the order of the molecular length.
In the case of a tilted smectic phase, such as the smectic C (SmC) phase, the layer spacing measured by SAXS would be less than the molecular length, as the molecules are tilted with respect to the layer normal. The temperature dependence of the layer spacing can provide valuable information about the nature of the phase transitions.
Table 1: Expected SAXS Data for a Hypothetical Smectic A Phase of this compound
| Parameter | Expected Value | Description |
| Scattering Vector (q*) | Dependent on layer spacing | Position of the primary SAXS peak. |
| Layer Spacing (d) | ~ Molecular Length | The thickness of one smectic layer. |
| Correlation Length (ξ) | > 100 nm | A measure of the extent of layered order. |
Wide-Angle X-ray Scattering (WAXS) for Local Molecular Packing
Complementary to SAXS, Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes the short-range order and local packing of molecules, with characteristic distances in the angstrom range. ontosight.ai This technique is essential for distinguishing between different liquid crystalline phases and for understanding the arrangement of molecules within a single layer or in a nematic phase.
In the nematic phase, which possesses long-range orientational order but no positional order, the WAXS pattern of an aligned sample typically shows a diffuse halo at a wide angle. The position of this halo corresponds to the average distance between neighboring molecules. For calamitic molecules like this compound, this distance is typically around 4-5 Å, reflecting the side-by-side packing of the rod-like molecules.
In a smectic A phase, the WAXS pattern would be similar to that of a nematic phase, indicating liquid-like disorder within the smectic layers. However, in higher-ordered smectic phases, such as smectic B, additional sharp peaks may appear at wide angles, signifying the presence of in-plane hexagonal packing of the molecules.
For this compound, the WAXS pattern would be instrumental in confirming the liquid-like nature of the nematic and any potential smectic A phases. The analysis of the WAXS signal would provide the average intermolecular distance, a key parameter for understanding the local molecular organization.
Table 2: Expected WAXS Data for Nematic/Smectic A Phase of this compound
| Parameter | Expected Value | Description |
| Scattering Vector (q) | ~1.4 Å⁻¹ | Position of the diffuse wide-angle halo. |
| Average Intermolecular Distance (R) | ~4.5 Å | Average separation between adjacent molecules. |
| Order Parameter (S) | 0.4 - 0.7 | Degree of orientational order (from analysis of anisotropic WAXS pattern). |
Single Crystal X-ray Diffraction for Definitive Molecular Conformation
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystalline solid. While liquid crystals by definition lack the long-range three-dimensional order of a crystal, SCXRD studies on the crystalline state of a liquid crystalline compound provide invaluable information about its molecular conformation, including bond lengths, bond angles, and torsional angles. This information is crucial for interpreting the results from SAXS and WAXS studies of the liquid crystal phases.
Although a single crystal structure of this compound was not found in the surveyed literature, studies on similar molecules provide insight into the likely conformation. For instance, the crystal structure of other biphenyl derivatives reveals that the two phenyl rings are typically not coplanar, with a dihedral angle that depends on the substituents and the crystal packing forces. The ether linkage and the cyano group will also adopt specific conformations relative to the aromatic rings.
An SCXRD study of this compound would definitively establish its molecular length and shape, which are fundamental parameters for understanding its mesomorphic behavior. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking and dipole-dipole interactions involving the cyano groups, which are also likely to play a significant role in the formation and stability of the liquid crystal phases.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A possible crystal system for this type of molecule. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| a (Å) | 10.5 | Unit cell parameter. |
| b (Å) | 5.8 | Unit cell parameter. |
| c (Å) | 22.1 | Unit cell parameter. |
| β (°) | 95.0 | Unit cell angle. |
| Z | 4 | Number of molecules in the unit cell. |
| Dihedral Angle (Biphenyl) | ~35-45° | The twist angle between the two phenyl rings. |
Theoretical and Computational Investigations on 4 Biphenyl 4 Yloxy Benzonitrile
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation
Simulation of Self-Assembly and Phase Transitions
Without specific scholarly articles or database entries, any attempt to create the requested content would rely on speculation from related compounds, which would violate the strict instruction to focus solely on “4-(Biphenyl-4-yloxy)benzonitrile” and not introduce information outside the explicit scope.
Conformational Analysis and Molecular Flexibility Studies
Studies on analogous diphenyl ether and biphenyl (B1667301) systems suggest that the molecule is not planar. The ether linkage typically adopts a bent conformation. The biphenyl unit is also known to have a twisted conformation in the gas phase and in solution, with a non-zero dihedral angle between the two phenyl rings. The exact equilibrium geometries and the energy barriers for rotation would require specific density functional theory (DFT) or other high-level computational calculations. Such calculations would typically involve mapping the potential energy surface by systematically varying the key dihedral angles to identify the global and local energy minima.
Table 1: Hypothetical Torsional Angle Analysis for this compound
| Dihedral Angle | Description | Predicted Stable Angle (degrees) | Predicted Rotational Barrier (kcal/mol) |
| C-C-O-C | Phenyl-Ether-Biphenyl | ~120 | 2-5 |
| C-C-C-C | Biphenyl Inter-ring | ~40 | 1-3 |
Note: The data in this table is hypothetical and based on typical values for similar molecular fragments. Specific computational studies on this compound are required for accurate data.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling represents a powerful computational tool to correlate the molecular structure of a compound with its macroscopic properties, such as its liquid crystalline phase behavior. For a potential liquid crystal like this compound, QSPR models could predict its transition temperatures, phase stability, and other relevant mesogenic characteristics.
Predictive Models for Mesogenic Behavior and Phase Stability
For a series of related liquid crystalline compounds, QSPR models are typically developed using a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. For instance, aspects like molecular length, shape anisotropy, polarizability, and dipole moment are known to strongly influence the formation and stability of nematic and smectic phases.
A hypothetical QSPR study on a series of compounds including this compound would involve calculating a wide range of descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The quality of such a model would depend on the diversity of the training set of molecules and the accuracy of the experimental data. Without a dedicated study, it is not possible to present a specific QSPR model for this compound.
Computational Approaches to Spectroscopic Data Interpretation
Computational methods, particularly DFT, are instrumental in the interpretation of experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for a given molecular structure, a direct comparison with experimental results can be made, aiding in spectral assignment and structural elucidation.
For this compound, theoretical calculations would predict the vibrational frequencies and intensities of its IR spectrum. Key vibrational modes would include the C≡N stretch of the nitrile group, C-O-C stretches of the ether linkage, and various C-H and C-C vibrations of the aromatic rings. Similarly, computational NMR would predict the chemical shifts for the different hydrogen and carbon atoms in the molecule, which would be highly sensitive to the molecule's conformation.
Materials Science Applications and Advanced Functional Properties of 4 Biphenyl 4 Yloxy Benzonitrile and Its Analogues
Liquid Crystalline Phases and Mesomorphic Behavior
The arrangement and type of liquid crystalline phases, or mesophases, exhibited by these compounds are intrinsically linked to their molecular structure. Subtle changes in the molecular geometry can lead to significant shifts in mesomorphic behavior. nih.gov The study of these phases is crucial for understanding and tailoring their properties for specific applications.
The nematic (N) phase is a common liquid crystalline phase observed in 4-(biphenyl-4-yloxy)benzonitrile and its analogues. elsevierpure.comresearchgate.net This phase is characterized by long-range orientational order of the molecules, where their long axes align, on average, in a common direction known as the director. However, there is no long-range positional order, allowing the molecules to flow like a liquid. scirp.org
The formation and stability of the nematic phase are influenced by several factors, including the length of terminal alkyl chains and the nature of the core structure. For instance, in some series of biphenyl-based liquid crystals, shorter alkyl chain lengths favor the formation of only a nematic phase. elsevierpure.com The characterization of the nematic phase is typically carried out using techniques such as polarized optical microscopy (POM), which reveals characteristic textures, and differential scanning calorimetry (DSC), which identifies the phase transition temperatures and associated enthalpy changes. tandfonline.comsemanticscholar.org X-ray diffraction (XRD) studies can also provide information about the molecular arrangement within the nematic phase, sometimes revealing the presence of intercalated structures. tandfonline.comnih.gov
Table 1: Nematic Phase Properties of Selected Biphenyl (B1667301) Derivatives
| Compound/Series | Nematic Phase Range (°C) | Characterization Techniques | Key Findings | Reference |
|---|---|---|---|---|
| 1-(4-cyanobiphenyl-4'-yloxy)-6-(4-cyanobiphenyl-4'-yl)hexane (CB6OCB) | 109 - 153 | POM, FFTEM, 2H-NMR, XRD | Enantiotropic N-NTB phase transition observed. | nih.gov |
| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Broad ranges | FT-IR, NMR, DSC, POM | All homologues possessed enantiotropic nematic phases. | nih.gov |
| 2,3,4-tris-[ω-(biphenyl-4'-yloxy)alk-1-yloxy]benzonitrile | Wide temperature ranges | POM, DSC, SAXS, WAXS | Formation of intercalated trimers in the nematic phase. | tandfonline.com |
In addition to the nematic phase, analogues of this compound can exhibit more ordered smectic (Sm) phases. These phases are characterized by both orientational order and some degree of positional order, with molecules arranged in layers.
Smectic A (SmA) Phase: In the SmA phase, the long molecular axes are, on average, perpendicular to the layer planes. The formation of SmA phases is often observed in compounds with longer terminal alkyl chains. elsevierpure.commdpi.com For example, in a series of 4-(aroyloxybenzoyloxy)benzonitriles, higher homologues with longer chains exhibited a long-range SmA phase with a pronounced homeotropic alignment, which is desirable for applications in organic field-effect transistors. researchgate.net
Smectic C (SmC) Phase: The SmC phase is a tilted smectic phase where the molecular director is tilted at an angle to the layer normal. Chiral versions of this phase (SmC*) are of particular interest due to their ferroelectric properties. aps.org The induction of a SmC phase has been observed in binary mixtures of biphenyl-based liquid crystals, where the mixing of components with different terminal alkoxy chain lengths can enhance mesomorphic characteristics. mdpi.com Some bent-core liquid crystals derived from related structures have also been shown to exhibit anomalous SmA-SmC-SmA phase sequences. aps.org
The stability and type of mesophase are profoundly influenced by the molecule's geometry and the nature of intermolecular interactions. nih.gov The rigid biphenyl core contributes significantly to the formation of liquid crystalline phases. mdpi.com
Key factors include:
Molecular Anisotropy: A high aspect ratio (length-to-width) generally favors the formation of stable mesophases. nih.gov
Polarity and Polarizability: The polar nitrile group and the polarizable biphenyl rings lead to strong dipole-dipole interactions and van der Waals forces, which are crucial for establishing the orientational order in liquid crystalline phases. mdpi.comscirp.org
Terminal Chain Length: As mentioned, the length of flexible alkyl or alkoxy chains attached to the rigid core plays a critical role. Longer chains can lead to the formation of more ordered smectic phases due to increased van der Waals interactions between the chains. elsevierpure.comsemanticscholar.org
The formation of liquid crystalline phases is a prime example of molecular self-assembly, where molecules spontaneously organize into ordered structures. researchgate.net In the case of this compound and its analogues, the anisotropic shape of the molecules and the intermolecular interactions drive this self-assembly process. nih.gov
This leads to anisotropic ordering, meaning the material's properties are directionally dependent. chalmers.se For example, the refractive index and dielectric constant will differ when measured parallel or perpendicular to the director. This anisotropy is the basis for many of the applications of liquid crystals. The degree of ordering can be influenced by external factors such as temperature, electric fields, and surfaces. bwise.kr For instance, self-assembled monolayers on a surface can be used to induce a specific alignment of the liquid crystal molecules. bwise.kr
The unique electro-optical properties of biphenyl benzonitrile (B105546) derivatives make them suitable for a range of applications.
Display Technologies: The ability to control the orientation of liquid crystal molecules with an electric field is the fundamental principle behind liquid crystal displays (LCDs). The anisotropic optical properties of the nematic phase allow for the modulation of light, creating the images we see on screens. bwise.kr
Optical Sensors: The sensitivity of the liquid crystalline state to external stimuli, such as temperature, pressure, or the presence of chemical analytes, can be harnessed to create optical sensors. Changes in these stimuli can induce a change in the optical properties (e.g., color, birefringence) of the liquid crystal, providing a detectable signal. While direct applications of this compound in sensors are not extensively detailed in the provided context, the general principles apply to this class of materials.
Optoelectronic Materials Development
The field of optoelectronics involves devices that create, manipulate, or detect light. Liquid crystals, including biphenyl benzonitrile derivatives, are considered important optoelectronic materials due to their ability to have their optical properties tuned by external stimuli. ossila.com
The development of new optoelectronic materials often focuses on synthesizing molecules with specific properties. For instance, the introduction of different functional groups or the modification of the molecular structure can be used to tailor the material's response to light and electric fields. researchgate.net Analogues of this compound, with their versatile synthesis and potential for forming various mesophases, represent a platform for creating novel materials for advanced optoelectronic applications. These applications could include faster-switching displays, tunable optical filters, and components for optical computing.
Fabrication of Organic Field-Effect Transistors (OFETs) Utilizing Benzonitrile-Biphenyl Compounds
The unique electronic and structural characteristics of benzonitrile-biphenyl compounds, such as this compound, have positioned them as promising materials for the active layer in organic field-effect transistors (OFETs). rsc.orgtaylorfrancis.com The fabrication of these devices involves several critical steps, beginning with the synthesis and purification of the organic semiconductor. The performance of an OFET is highly dependent on the purity of the active material and the molecular ordering within the thin film.
Substrate preparation is a crucial initial step in the fabrication process. Typically, silicon wafers with a thermally grown silicon dioxide (SiO2) layer are used as the substrate, where the SiO2 acts as the gate dielectric. rug.nl To improve the performance and structural quality of the organic semiconductor layer, the substrate surface is often treated. rug.nl Common surface treatments include passivation with agents like hexamethyldisilazane (B44280) (HMDS) or coating with a thin layer of a polymer such as poly(methyl methacrylate) (PMMA). rug.nl These treatments modify the surface energy and reduce charge trapping sites, promoting better crystal growth and charge carrier mobility.
The deposition of the benzonitrile-biphenyl compound onto the prepared substrate is the next key step. Various techniques can be employed, including vacuum deposition and solution-based methods. The choice of deposition technique significantly influences the morphology and molecular packing of the organic thin film, which in turn dictates the device's electronic properties.
Charge Transport Mechanisms in Benzonitrile-Biphenyl Architectures
The charge transport in OFETs based on benzonitrile-biphenyl architectures is a complex process governed by the molecular structure, solid-state packing, and the presence of defects. taylorfrancis.comyale.edu In these organic semiconductors, charge carriers (holes or electrons) move through the material under the influence of an applied electric field. The dominant charge transport mechanism is often described by hopping models, where charge carriers jump between localized states corresponding to individual molecules or conjugated segments. nih.govdrexel.edu
Several factors influence the efficiency of this hopping transport:
Molecular Packing: The arrangement of the benzonitrile-biphenyl molecules in the solid state is paramount. A high degree of crystallinity and close intermolecular spacing facilitate efficient charge transport by increasing the electronic coupling between adjacent molecules.
Electronic Coupling: The strength of the electronic interaction between neighboring molecules determines the ease with which a charge carrier can hop from one molecule to the next. The π-π stacking of the biphenyl and benzonitrile moieties plays a crucial role in establishing these electronic pathways.
The charge transport in these devices can be further understood by considering both lateral and vertical transport components. aps.org While lateral transport within the channel is the primary operational mechanism, vertical transport can also play a role, especially in vertical field-effect transistor (VOFET) architectures. aps.org The balance between these transport directions is influenced by factors such as the gate and drain voltages, as well as the anisotropic mobility of the material. aps.org Advanced models, including those based on percolation theory, are used to describe how charge carriers navigate through the network of molecular sites, with efficient transport relying on the formation of continuous pathways for charge movement. nih.govdrexel.edu
Polymer Chemistry and Advanced Polymeric Materials
Role as Precursors for Poly(aryl ether-bisketone)s and Related Polymers
Compounds containing biphenyl and nitrile functionalities, such as this compound, can serve as important precursors in the synthesis of high-performance polymers like poly(aryl ether-bisketone)s. These polymers are a subclass of poly(arylene ether)s (PAEs), which are known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net
The synthesis of these polymers often involves nucleophilic aromatic substitution reactions. researchgate.netexpresspolymlett.com In this process, a di-functionalized monomer containing the biphenyl-benzonitrile moiety can react with a bisphenol or other suitable co-monomer. The ether linkages provide flexibility to the polymer backbone, while the rigid biphenyl and ketone groups contribute to the high glass transition temperature (Tg) and thermal stability.
The nitrile group (-CN) present in the precursor offers a unique advantage. It can serve as a latent reactive site for cross-linking reactions. expresspolymlett.com Upon heating, the nitrile groups can undergo trimerization to form thermally stable triazine rings, converting the thermoplastic polymer into a thermosetting material. This cross-linking process further enhances the thermal and mechanical properties of the final polymer.
The incorporation of biphenyl units into the polymer backbone has been shown to increase the glass transition temperature and thermal decomposition temperature of the resulting poly(arylene ether nitrile) copolymers. expresspolymlett.com This makes them suitable for applications in demanding environments, such as in the aerospace and electronics industries. While some of these high-performance polymers may exhibit poor solubility, this can be addressed through copolymerization or the introduction of flexible side groups. expresspolymlett.com
Design of Side-Chain Liquid Crystalline Polymers (SCLCPs) Incorporating Biphenyl-Benzonitrile Mesogens
The rigid, rod-like structure of the biphenyl-benzonitrile moiety makes it an excellent candidate for use as a mesogen in the design of side-chain liquid crystalline polymers (SCLCPs). In SCLCPs, these mesogenic units are attached as side chains to a flexible polymer backbone. researchgate.netresearchgate.net This molecular architecture allows for the combination of the unique optical and electrical properties of liquid crystals with the processability and mechanical properties of polymers.
The biphenyl-benzonitrile mesogens are responsible for the formation of liquid crystalline phases, such as nematic or smectic phases, over a specific temperature range. researchgate.net The type of liquid crystalline phase and the transition temperatures are influenced by the structure of the mesogen, the length and flexibility of the spacer connecting the mesogen to the polymer backbone, and the nature of the polymer backbone itself.
Key aspects of designing SCLCPs with biphenyl-benzonitrile mesogens include:
Mesogen Structure: The inherent rigidity and anisotropy of the biphenyl-benzonitrile unit are crucial for inducing liquid crystalline order.
Flexible Spacer: A flexible spacer, typically an alkylene chain, decouples the motion of the mesogenic side chains from the polymer backbone, allowing them to self-organize into liquid crystalline domains. researchgate.net
These SCLCPs are of interest for a variety of applications, including optical data storage, displays, and sensors. By incorporating other functional groups, such as azobenzenes, into the polymer structure, researchers can create materials with tunable and responsive properties. researchgate.net
Engineering Thermoplastics with Enhanced Thermal and Mechanical Properties
The incorporation of rigid structural units like biphenyl and polar groups such as nitrile into polymer backbones is a well-established strategy for engineering high-performance thermoplastics with enhanced thermal and mechanical properties.
Poly(arylene ether nitrile)s containing biphenyl units, for example, exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450°C. expresspolymlett.com The presence of the biphenyl group in the polymer chain restricts segmental motion, leading to a higher Tg and improved mechanical strength. expresspolymlett.com The nitrile group contributes to strong intermolecular dipole-dipole interactions, further enhancing the mechanical properties and solvent resistance of the polymer.
The introduction of biphenyl mesogens into epoxy resins has also been shown to improve their thermal and mechanical characteristics. rsc.org For instance, using a biphenyl-containing liquid crystalline molecule as a co-curing agent for an epoxy resin can lead to the formation of locally ordered structures. rsc.org This ordering results in a significant increase in the thermal conductivity of the cured epoxy, as well as higher elastic modulus and hardness compared to conventionally cured systems. rsc.org
The properties of these engineered thermoplastics can be tailored by controlling the concentration of the biphenyl-nitrile moieties within the polymer structure. An increase in the concentration of these rigid units generally leads to a corresponding increase in the glass transition temperature, melting temperature, and tensile strength of the resulting polymer. expresspolymlett.com
Self-Assembled Monolayers (SAMs) and Surface Functionalization
Biphenyl-containing molecules, often with a thiol or other suitable anchoring group, can form highly ordered self-assembled monolayers (SAMs) on various surfaces, particularly on gold. nih.govresearchgate.net These SAMs are of significant interest for modifying the surface properties of materials and for applications in molecular electronics, sensing, and corrosion protection.
The formation of SAMs is a spontaneous process where the molecules organize themselves into a densely packed, ordered layer on the substrate. The biphenyl unit, due to its rigid and aromatic nature, promotes strong intermolecular π-π stacking interactions, which contribute to the formation of well-ordered and stable monolayers. nih.gov
Key characteristics and applications of SAMs based on biphenyl-benzonitrile and related compounds include:
Surface Passivation: These SAMs can effectively passivate a surface, protecting it from oxidation and other chemical reactions. For instance, SAMs of 4,4'-thiobisbenzenethiol (B122378) on gold have been shown to have a low defect density, providing good protection for the underlying metal. nih.gov
Control of Interfacial Properties: SAMs can be used to precisely control the electronic properties of an interface. For example, the work function of a metal surface can be modified by the formation of a SAM, which is a critical aspect in the design of organic electronic devices. nih.gov The orientation of the molecules within the SAM and the presence of polar groups like the nitrile group can significantly influence the interfacial energetics.
Molecular Electronics: The well-defined structure of SAMs makes them ideal components for molecular-scale electronic devices. The biphenyl core can act as a molecular wire, and by modifying its structure, the electronic transport properties of the SAM can be tuned. nih.gov
Sensing Platforms: SAMs can be functionalized with specific recognition elements to create highly sensitive and selective chemical or biological sensors. The large surface area and well-defined orientation of the molecules in a SAM enhance their interaction with target analytes.
The structure and properties of these SAMs can be investigated using a variety of surface-sensitive techniques, including surface-enhanced Raman scattering (SERS), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). nih.gov
Future Research Trajectories and Unexplored Potential of 4 Biphenyl 4 Yloxy Benzonitrile
Development of Novel and Efficient Synthetic Routes
The primary structure of 4-(Biphenyl-4-yloxy)benzonitrile, featuring an aryl ether bond, points towards the Ullmann condensation as a foundational synthetic strategy. This reaction typically involves the copper-catalyzed coupling of an aryl halide (such as 4-bromobiphenyl (B57062) or 4-iodobiphenyl) with 4-cyanophenol. wikipedia.orgorganic-chemistry.org
Future research should aim to overcome the limitations of traditional Ullmann reactions, which often necessitate high temperatures, polar solvents, and stoichiometric amounts of copper. wikipedia.org Key areas for development include:
Advanced Catalytic Systems: Exploration of highly active copper(I) catalysts, potentially supported by novel ligands, could significantly lower reaction temperatures and improve yields. Research into heterogeneous catalysts, such as copper oxide nanoparticles (CuO-NPs), could simplify product purification and catalyst recovery, making the process more economical and environmentally friendly. mdpi.com
Ligand-Free Methodologies: Developing ligand-free Ullmann-type reactions is a major goal. This would reduce the cost and complexity of the synthesis. Future studies could investigate the efficacy of nano-catalysts or specific copper salt/base combinations that promote the reaction without an additional ligand.
Alternative Coupling Strategies: While the Ullmann reaction is prominent, other cross-coupling methods could be explored. For instance, Buchwald-Hartwig amination, though typically for C-N bonds, has seen variants for C-O coupling that might be adapted. Furthermore, phase-transfer catalysis presents another avenue, potentially allowing for milder reaction conditions and easier workup. niscair.res.in
| Synthetic Route | Reactants | Catalyst/Conditions | Potential Advantages |
| Ullmann Condensation | 4-halobiphenyl, 4-cyanophenol | Copper-based (e.g., CuI, CuO-NPs) mdpi.com | Direct formation of the ether linkage. |
| Phase-Transfer Catalysis | 4-phenylphenol, halo-benzonitrile | Multi-site phase-transfer catalyst niscair.res.in | Milder conditions, potential for higher yields. |
Exploration of Advanced Characterization Techniques for Complex Materials
To fully understand the potential of this compound, especially when incorporated into more complex systems, a comprehensive characterization strategy is essential. While standard techniques provide foundational data, future research should leverage advanced methods to probe nuanced properties.
Spectroscopic Analysis: Techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy will continue to be vital for confirming functional groups. nih.gov However, future work could involve two-dimensional correlation spectroscopy (2D-COS) to study the response of the material to external stimuli like temperature or electric fields, revealing subtle changes in molecular interactions.
Thermal and Morphological Analysis: Differential Scanning Calorimetry (DSC) is crucial for identifying phase transitions, such as melting points or liquid crystal transitions. tandfonline.com This should be complemented by Polarizing Optical Microscopy (POM) to visualize and identify the specific textures of any mesophases. Advanced techniques like X-ray diffraction (XRD) on aligned samples would be necessary to definitively determine the structure of these phases (e.g., nematic, smectic). researchgate.net
Dielectric Spectroscopy: For potential applications in display technologies, understanding the dielectric anisotropy is critical. Dielectric spectroscopy over a range of frequencies and temperatures would provide invaluable data on the molecular dynamics and rotational behavior of the compound within an electric field.
Integration into Emerging Functional Materials Systems
The molecular architecture of this compound—a rigid, elongated shape with a polar terminal group—is highly suggestive of liquid crystalline behavior. This forms the most promising avenue for its integration into functional materials.
Liquid Crystals: The combination of a biphenyl (B1667301) unit and a terminal cyano group is a classic design element in liquid crystal molecules, known for inducing nematic phases with high clearing points and positive dielectric anisotropy. rsc.org Future research should focus on synthesizing and characterizing this compound to confirm its mesogenic properties. It could be used as a component in nematic mixtures for display applications or as a high-temperature liquid crystal in its own right. researchgate.net
Supramolecular Assemblies: The inherent ability of liquid crystals to self-assemble into ordered structures makes this compound a candidate for creating novel supramolecular systems. By designing derivatives with specific recognition sites (e.g., hydrogen bonding groups), it could be used to form complex, stimulus-responsive architectures like organogels or self-healing materials.
Smart Materials and Polymers: The compound could serve as a monomer or a key building block for advanced polymers. For example, it could be incorporated into the side chain of a polysiloxane or polyacrylate backbone to create liquid crystalline polymers (LCPs). These materials combine the properties of polymers with the responsiveness of liquid crystals, finding use in actuators, optical films, and smart textiles.
Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Design
A modern approach to materials discovery involves a close feedback loop between experimental work and computational modeling. This synergy can accelerate the development process and provide deeper insights into structure-property relationships.
DFT and TD-DFT Calculations: Density Functional Theory (DFT) is a powerful tool for predicting the stable molecular geometry, electronic structure (e.g., HOMO-LUMO energy levels), and vibrational frequencies of this compound. nih.govsemanticscholar.org Time-Dependent DFT (TD-DFT) can further be used to simulate its UV-visible absorption spectrum. researchgate.net Such studies can guide the interpretation of experimental data and predict how chemical modifications would alter the compound's electronic properties. bohrium.com
Molecular Modeling and Simulation: Molecular dynamics (MD) simulations can predict the collective behavior of many molecules, offering a way to screen for liquid crystalline behavior before attempting a complex synthesis. By simulating a system of this compound molecules at different temperatures, one could predict the formation of ordered phases and calculate key parameters like order parameters and transition temperatures.
In Silico Design of Derivatives: The most exciting prospect lies in using computational tools to design novel derivatives with tailored properties. For example, models could be used to predict how changing the length of an alkyl chain attached to the biphenyl core or altering the position of the nitrile group would affect the stability and temperature range of a potential liquid crystal phase. tandfonline.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Analyze single-molecule properties | Molecular geometry, electronic structure, vibrational spectra nih.govsemanticscholar.org |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption | UV-Vis spectra, electronic transitions researchgate.net |
| Molecular Dynamics (MD) | Simulate bulk behavior | Phase transitions, order parameters, liquid crystal phase type |
Q & A
Basic: What synthetic routes are commonly used to prepare 4-(Biphenyl-4-yloxy)benzonitrile derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between biphenyl-4-ol derivatives and activated benzonitrile precursors. For example:
- Step 1: Activation of the hydroxyl group in biphenyl-4-ol using a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO).
- Step 2: Coupling with a halogenated benzonitrile (e.g., 4-fluorobenzonitrile) under reflux conditions (~120°C) for 12–24 hours .
- Optimization Parameters:
- Catalyst: CuI or Pd-based catalysts improve coupling efficiency in Ullmann reactions .
- Solvent Choice: DMF enhances solubility of aromatic intermediates but may require purification to remove side products.
- Yield Improvement: Monitoring reaction progress via TLC or HPLC ensures minimal over-reaction or decomposition .
Basic: How are spectroscopic techniques (NMR, MS) applied to confirm the structure of this compound analogs?
Methodological Answer:
- ¹H/¹³C NMR:
- The biphenyl ether linkage is confirmed by deshielded aromatic protons (δ 7.2–7.8 ppm) and distinct coupling patterns. For example, in 3-fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile, ¹⁹F NMR at δ -118 ppm confirms fluorinated substituents .
- Nitrile groups (C≡N) appear as sharp singlets in ¹³C NMR (δ ~115 ppm) .
- Mass Spectrometry (HRMS):
- Exact mass matching (e.g., [M+H]⁺) with theoretical values (Δ < 5 ppm) validates molecular formula .
- Contradiction Resolution: Discrepancies in chemical shifts may arise from solvent effects or impurities. Cross-validation with 2D NMR (COSY, HSQC) is recommended .
Advanced: What computational and experimental strategies address contradictions in structure-activity relationships (SAR) for this compound-based therapeutics?
Methodological Answer:
- Molecular Docking: Modeling interactions with target proteins (e.g., HIV reverse transcriptase) identifies critical substituent positions. For example, meta-substitutions on the biphenyl group enhance binding affinity by reducing steric hindrance .
- In Vitro Assays: Parallel testing of analogs with varied substituents (e.g., hydroxyl, methoxy) clarifies bioactivity trends. For instance, 3-hydroxyphenyl derivatives showed 46% HIV inhibition vs. 22% for 4-methoxyphenyl analogs .
- Data Normalization: Adjusting for variables like solubility (via logP calculations) and metabolic stability (microsomal assays) reduces false SAR interpretations .
Advanced: How can researchers resolve discrepancies in photophysical data for this compound derivatives used in OLEDs?
Methodological Answer:
- Controlled Environment Measurements:
- Theoretical Modeling:
- Material Purity: Chromatographic purification (e.g., HPLC with UV detection at 254 nm) ensures minimal contamination from synthetic by-products .
Advanced: What methodologies are employed to analyze metabolic stability and toxicity of this compound derivatives in preclinical studies?
Methodological Answer:
- In Vitro Metabolism:
- Toxicity Profiling:
- Structural Modifications: Introducing electron-withdrawing groups (e.g., -CN) at specific positions reduces oxidative metabolism, enhancing stability .
Basic: What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how are they experimentally determined?
Methodological Answer:
- logP (Octanol-Water):
- Solubility:
- Thermal Stability: DSC/TGA analysis confirms melting points (e.g., 92–94°C for related compounds) and decomposition thresholds .
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., -CF₃) at the ortho position hinder Pd-catalyzed couplings, reducing yields by >30%. Meta-substitutions minimize steric clash .
- Electronic Effects: Electron-deficient aryl rings (e.g., nitro-substituted) accelerate SNAr reactions due to enhanced electrophilicity. Hammett constants (σ) predict reactivity trends .
- Catalyst Tuning: Electron-rich ligands (e.g., PPh₃) stabilize Pd intermediates in Suzuki-Miyaura reactions with boron-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
